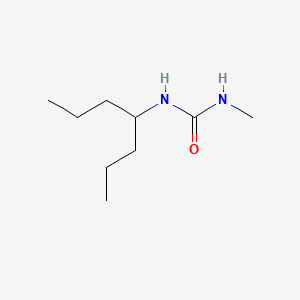

Urea, 1-(4-heptyl)-3-methyl-

Description

Significance and Versatility of Substituted Urea (B33335) Motifs in Chemical Science

The significance of the substituted urea motif stems from its unique electronic and structural properties. The urea functional group is a potent hydrogen bond donor and acceptor, enabling it to form stable and specific interactions with biological macromolecules like proteins and enzymes. nih.gov This capacity for molecular recognition is a key reason for the prevalence of urea derivatives in medicinal chemistry and drug discovery. nih.govacs.org

The applications of substituted ureas are remarkably diverse:

Pharmaceuticals: Many urea derivatives exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and antidepressant properties. ontosight.ainih.govnih.gov They are found in numerous clinically approved drugs and are a common scaffold in the development of new therapeutic agents, such as HIV protease inhibitors. nih.gov

Agrochemicals: The biological activity of urea derivatives extends to agriculture, where they are utilized as herbicides, fungicides, insecticides, and plant growth regulators. ontosight.airesearchgate.net

Materials Science: The ability of ureas to form strong hydrogen bonds makes them excellent building blocks for the synthesis of polymers, resins, and adhesives. ontosight.ainih.gov These materials often exhibit desirable properties such as thermal stability and well-ordered structures.

Organocatalysis: In recent years, urea derivatives have emerged as effective organocatalysts, capable of activating substrates through hydrogen bonding. nih.gov

The versatility of this chemical class is further enhanced by the relative ease with which its structure can be modified. A vast array of synthetic methods allows chemists to fine-tune the properties of urea derivatives by introducing different substituents, leading to a large and diverse chemical space for exploration. nih.govrsc.org

Historical Context and Evolution of Research on Urea Derivatives

The journey of urea research began with a landmark event in the history of chemistry. In 1828, the German chemist Friedrich Wöhler synthesized urea from inorganic starting materials, specifically by evaporating a solution of ammonium (B1175870) cyanate. scitepress.orgureaknowhow.com This achievement was monumental as it challenged the prevailing theory of vitalism, which held that organic compounds could only be produced by living organisms. nih.govscitepress.org Wöhler's synthesis is often cited as the starting point of modern organic chemistry. nih.govnih.gov

Following this discovery, research into urea and its derivatives gradually expanded. The initial focus was on understanding its role in biological systems, particularly as a major metabolic product in animals. nih.govwikipedia.org However, the 20th century witnessed a surge in the synthetic exploration of urea derivatives. The development of new synthetic methodologies, such as those involving phosgene (B1210022) and later, safer alternatives like isocyanates, opened the door to the creation of a vast library of substituted ureas. nih.govrsc.orgwikipedia.org

The evolution of research was significantly driven by the discovery of the biological activities of these compounds. An early example is the development of suramin, a complex urea derivative, which has been used to treat sleeping sickness. nih.gov The subsequent systematic investigation of structure-activity relationships has led to the rational design of urea-based drugs and agrochemicals with improved potency and selectivity. nih.govnih.gov The development of the Bosch-Meiser urea process in 1922 was a significant milestone for industrial-scale production. ureaknowhow.com

Specific Focus on Alkyl-Substituted Urea Architectures

The introduction of alkyl groups generally increases the lipophilicity (fat-solubility) of the urea derivative. ontosight.ai This is a critical parameter in drug design, as it influences how a molecule is absorbed, distributed, metabolized, and excreted in the body. In materials science, the alkyl chains can affect the packing of molecules in the solid state and the solubility of the compound in organic solvents.

Urea, 1-(4-heptyl)-3-methyl- is a prime example of an asymmetrically N,N'-disubstituted alkyl urea. The presence of a seven-carbon heptyl group significantly enhances its nonpolar character, while the smaller methyl group provides a degree of steric influence. ontosight.ai This specific combination of substituents can be strategically employed to tailor the molecule for specific applications, such as interacting with hydrophobic pockets in enzymes or improving compatibility with nonpolar polymers. ontosight.ainih.gov

Research on alkyl-substituted ureas has led to the development of compounds with a range of applications. For instance, certain N-alkyl substituted ureas have been investigated for their antibacterial and antifungal activities. nih.gov Furthermore, they serve as important intermediates in the synthesis of other valuable chemicals, including isocyanates and polyurethanes. google.com The synthesis of these compounds can be achieved through various methods, including the reaction of amines with isocyanates or the direct alkylation of urea under specific conditions. rsc.orggoogle.com

Data Table for Urea, 1-(4-heptyl)-3-methyl-

| Property | Value |

| Chemical Formula | C9H20N2O |

| Molecular Weight | 172.27 g/mol |

| IUPAC Name | 1-(heptan-4-yl)-3-methylurea |

| Structure | A urea core with a 4-heptyl group on one nitrogen and a methyl group on the other. |

| Predicted Properties | The heptyl group likely increases lipophilicity, potentially affecting solubility and biological interactions. ontosight.ai |

Structure

2D Structure

3D Structure

Properties

CAS No. |

40755-04-2 |

|---|---|

Molecular Formula |

C9H20N2O |

Molecular Weight |

172.27 g/mol |

IUPAC Name |

1-heptan-4-yl-3-methylurea |

InChI |

InChI=1S/C9H20N2O/c1-4-6-8(7-5-2)11-9(12)10-3/h8H,4-7H2,1-3H3,(H2,10,11,12) |

InChI Key |

GPPQBUWPSSTQRJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCC)NC(=O)NC |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Enantioselective Strategies for Urea, 1 4 Heptyl 3 Methyl

Established Reaction Pathways for Urea (B33335) Formation

Traditional methods for urea synthesis have been well-documented, providing reliable, albeit sometimes hazardous, routes to a wide array of urea derivatives. These pathways typically involve the formation of a carbonyl-nitrogen bond through various reactive intermediates.

The reaction between an isocyanate and an amine is one of the most common and straightforward methods for preparing unsymmetrical ureas. The electrophilic carbon atom of the isocyanate group is highly susceptible to nucleophilic attack by an amine. nih.gov For the synthesis of Urea, 1-(4-heptyl)-3-methyl-, this can be achieved via two equivalent routes:

Route A: Reaction of 4-heptyl isocyanate with methylamine.

Route B: Reaction of methyl isocyanate with 4-heptylamine.

The reaction mechanism involves the nucleophilic addition of the amine's nitrogen atom to the carbonyl carbon of the isocyanate, followed by a proton transfer to form the stable urea linkage. nih.gov This reaction is typically rapid and high-yielding, often proceeding without the need for a catalyst.

Table 1: Illustrative Reaction Parameters for Isocyanate-Amine Coupling

| Reactant 1 | Reactant 2 | Typical Solvent | General Conditions |

|---|---|---|---|

| 4-Heptylamine | Methyl isocyanate | Tetrahydrofuran (THF) or Dichloromethane (DCM) | Room Temperature, 1-4 hours |

| Methylamine | 4-Heptyl isocyanate | Acetonitrile (MeCN) or Toluene | 0°C to Room Temperature, 1-4 hours |

Historically, phosgene (B1210022) (COCl₂) was a primary reagent for urea synthesis. rsc.orgresearchgate.net The process would involve the sequential reaction of phosgene with two different amines. For the target molecule, 4-heptylamine would first react with phosgene to generate a 4-heptylcarbamoyl chloride intermediate. This intermediate would then be treated with methylamine to yield Urea, 1-(4-heptyl)-3-methyl-.

Due to the extreme toxicity of phosgene gas, its use has been largely supplanted by safer, solid phosgene equivalents. rsc.orgresearchgate.net These reagents react in a similar manner but are significantly easier and safer to handle. rsc.orgresearchgate.net Common phosgene substitutes include triphosgene (a solid), di-tert-butyl dicarbonate, and 1,1'-carbonyldiimidazole (B1668759) (CDI). rsc.orgresearchgate.net The use of these substitutes is a cornerstone of modern organic synthesis, mitigating the hazards associated with traditional methods. researchgate.net

Table 2: Comparison of Phosgene and Phosgene Equivalents

| Reagent | Formula | Form | Key Hazard | Application Note |

|---|---|---|---|---|

| Phosgene | COCl₂ | Gas | Extremely toxic, corrosive | Largely replaced in laboratory settings. rsc.orgresearchgate.net |

| Triphosgene | C₃Cl₆O₃ | Crystalline Solid | Toxic, releases phosgene in situ | Easier to handle and measure than gaseous phosgene. rsc.org |

| 1,1'-Carbonyldiimidazole (CDI) | C₇H₆N₄O | Crystalline Solid | Moisture sensitive | Activates amines to form an intermediate that reacts with a second amine. |

| Diphenyl Carbonate | C₁₃H₁₀O₃ | Solid | Irritant | Used in phosgene-free routes, often requiring catalysts. tno.nltno.nl |

Carbonylation reactions utilize carbon monoxide (CO) or carbon dioxide (CO₂) as the C1 source for the urea carbonyl group. rsc.org These methods are attractive from an economic and atom-economy perspective. The synthesis of unsymmetrical ureas via this route often requires a catalyst, typically based on transition metals like palladium or ruthenium. researchgate.net For instance, the oxidative carbonylation of 4-heptylamine and methylamine in the presence of CO and an oxidant can produce the desired urea. researchgate.net While effective, these methods can require high pressures of CO gas and careful control of reaction conditions to achieve high selectivity and yield.

Development of Advanced and Sustainable Synthetic Protocols

A significant advancement in green chemistry is the use of water as a reaction solvent. rsc.orgrsc.org A simple, mild, and efficient method for the synthesis of N-substituted ureas involves the nucleophilic addition of amines to potassium isocyanate in water, avoiding the need for organic co-solvents. rsc.orgrsc.orgresearchgate.net This approach offers good to excellent yields and high purity of products, often requiring only simple filtration for isolation. rsc.orgrsc.orgresearchgate.net

Another green approach involves using CO₂ as a C1 building block under mild conditions. Metal-free methods have been developed that allow for the synthesis of urea derivatives from amines and CO₂ at atmospheric pressure and room temperature, representing a highly sustainable alternative. organic-chemistry.org Such protocols drastically reduce the environmental impact compared to traditional methods that rely on toxic reagents and produce significant chemical waste. rsc.org

Continuous-flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, including unsymmetrical ureas. acs.orgnih.gov Flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, especially for hazardous reactions. nih.gov

For the synthesis of compounds like Urea, 1-(4-heptyl)-3-methyl-, a continuous-flow system can be designed with sequential microreactors. acs.orgresearchgate.net In the first reactor, an isocyanate intermediate can be generated in situ, for example, from a protected amine. acs.org This reactive intermediate is then immediately passed into a second reactor where it is mixed with the second amine to form the final urea product. acs.orgresearchgate.net This "telescoped" approach avoids the isolation of potentially unstable intermediates and significantly shortens reaction times. nih.gov In-line analytical techniques, such as FT-IR, can be integrated to monitor the reaction in real-time, allowing for rapid optimization. acs.orgresearchgate.net

Table 3: Comparison of Batch vs. Continuous-Flow Synthesis for Unsymmetrical Ureas

| Parameter | Batch Synthesis | Continuous-Flow Synthesis |

|---|---|---|

| Heat & Mass Transfer | Often limited, can lead to hotspots | Excellent, due to high surface-area-to-volume ratio. nih.gov |

| Safety | Handling of hazardous intermediates can be risky | Small reaction volumes enhance safety; in situ generation of reactive species is possible. nih.gov |

| Scalability | Can be challenging ("scale-up" issues) | More straightforward ("scale-out" by running longer or in parallel) |

| Reaction Time | Typically hours | Can be reduced to minutes or even seconds. acs.orgnih.gov |

| Process Control | Moderate | Precise control over temperature, pressure, and stoichiometry. nih.gov |

Table of Chemical Compounds

Metal-Catalyzed Dehydrogenative Coupling Reactions

A prominent modern approach to urea synthesis involves the metal-catalyzed dehydrogenative coupling of amines with a C1 source, such as methanol or carbon dioxide. This method is highly atom-economical, with hydrogen gas often being the only byproduct. acs.orgnih.gov

Recent advancements have highlighted the use of earth-abundant metal catalysts, which offer a more sustainable alternative to precious metal catalysts. acs.org Pincer complexes of metals like manganese and iron have been shown to be effective for the dehydrogenative coupling of amines and methanol to produce urea derivatives. acs.orgnih.gov

The general mechanism for this transformation is proposed to occur in a stepwise manner nih.gov:

Methanol Dehydrogenation: The metal catalyst facilitates the dehydrogenation of methanol to form formaldehyde.

Formamide Formation: The in situ generated formaldehyde undergoes a dehydrogenative coupling reaction with an amine to yield a formamide intermediate.

Urea Formation: The formamide then reacts with a second amine molecule in another dehydrogenative coupling step to afford the final urea product.

Ruthenium-based pincer complexes have also been successfully employed for the direct synthesis of ureas from methanol and amines without the need for additives like bases or oxidants. acs.org This catalytic system has also been extended to a one-pot, two-step synthesis of unsymmetrical ureas. acs.org

Table 1: Comparison of Metal Catalysts in Dehydrogenative Urea Synthesis

| Catalyst Type | Metal Center | C1 Source | Key Advantages |

|---|---|---|---|

| Pincer Complex | Manganese | Methanol | Earth-abundant metal, high atom economy. acs.org |

| Pincer Complex | Iron | Methanol | First base-metal catalyst for this reaction, good yields. nih.gov |

| Pincer Complex | Ruthenium | Methanol | No additives required, one-pot synthesis of unsymmetrical ureas. acs.org |

For the specific synthesis of Urea, 1-(4-heptyl)-3-methyl-, this methodology would involve the reaction of 4-heptylamine and methylamine with methanol in the presence of a suitable metal catalyst. The challenge in synthesizing an unsymmetrical urea like this lies in controlling the selectivity of the sequential amine additions.

Stereocontrolled Synthesis of Chiral Urea, 1-(4-heptyl)-3-methyl- Analogues

The development of stereocontrolled methods for the synthesis of chiral ureas is of great interest, particularly for applications in medicinal chemistry and asymmetric catalysis.

While the direct asymmetric synthesis of a chiral center at the 4-position of the heptyl group during the urea formation is not a standard approach, asymmetric catalysis plays a crucial role in the synthesis of chiral molecules that can be precursors to chiral ureas. Furthermore, chiral ureas themselves are widely used as powerful hydrogen-bond donor catalysts in a variety of asymmetric transformations. nih.govacs.orgmdpi.com

The design of chiral urea-based catalysts often involves incorporating a chiral scaffold, such as a diamine or amino alcohol, which can then interact with substrates through a network of non-covalent interactions to induce enantioselectivity. nih.govrsc.org For instance, chiral urea derivatives have been successfully used to catalyze asymmetric Mannich reactions, providing enantioselective access to β-amino acids. acs.orgfigshare.com

In the context of synthesizing a chiral analogue of Urea, 1-(4-heptyl)-3-methyl-, one could envision an asymmetric catalytic reaction to establish the chiral center in the 4-heptylamine precursor prior to its conversion to the urea.

A more direct and often more efficient strategy for the synthesis of chiral molecules is the chiral pool approach. wikipedia.org This method utilizes readily available, enantiopure natural products such as amino acids, sugars, or terpenes as starting materials. wikipedia.org

For the synthesis of an enantiopure analogue of Urea, 1-(4-heptyl)-3-methyl-, a suitable chiral starting material from the chiral pool would be chemically modified to introduce the necessary functional groups. For example, a chiral alcohol or ketone with a known absolute configuration could be elaborated through a series of stereoretentive or stereoinvertive reactions to construct the chiral 4-heptylamine precursor. This precursor would then be reacted with methyl isocyanate or a methylamine equivalent through one of the modern coupling methods to furnish the final chiral urea.

The key advantage of the chiral pool strategy is that the chirality is inherent in the starting material, often obviating the need for a separate asymmetric catalysis step to introduce the stereocenter. wikipedia.org The success of this approach hinges on the identification of a suitable and economically viable chiral starting material that can be efficiently converted to the target molecule.

Advanced Structural Characterization and Conformational Analysis of Urea, 1 4 Heptyl 3 Methyl

Elucidation of Solid-State Structures via X-ray Crystallography

No published X-ray crystallographic data for Urea (B33335), 1-(4-heptyl)-3-methyl- could be located. Such an analysis would be crucial to definitively determine its solid-state conformation, including bond lengths, bond angles, and the specifics of its intermolecular hydrogen-bonding network in the crystal lattice.

Solution-State Conformational Dynamics through High-Resolution NMR Spectroscopy

While nuclear magnetic resonance (NMR) is a standard technique for structural elucidation, specific multi-dimensional or variable temperature NMR studies on Urea, 1-(4-heptyl)-3-methyl- are absent from the literature.

Variable Temperature NMR for Rotational Barriers and Conformation Exchange

There are no published variable temperature NMR studies for this compound. Such experiments would be necessary to investigate the rotational barriers around the C-N bonds of the urea moiety and to understand the conformational dynamics in solution.

Vibrational Spectroscopy for Hydrogen Bonding Network Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for analyzing hydrogen bonds. researchgate.net The N-H and C=O stretching frequencies in ureas are particularly sensitive to their hydrogen-bonding environment. nih.govresearchgate.net In concentrated solutions or the solid state, intermolecular hydrogen bonding typically leads to a broadening and shifting of these vibrational bands to lower frequencies. youtube.comyoutube.com However, no specific vibrational spectra for Urea, 1-(4-heptyl)-3-methyl- have been published to allow for a detailed analysis of its hydrogen-bonding network.

Chiroptical Spectroscopy for Absolute Stereochemistry Determination (if applicable)

The 4-heptyl group in Urea, 1-(4-heptyl)-3-methyl- contains a chiral center at the fourth carbon atom. Therefore, this compound can exist as a pair of enantiomers, (R)-1-(4-heptyl)-3-methylurea and (S)-1-(4-heptyl)-3-methylurea. To determine the absolute stereochemistry of a specific enantiomer, chiroptical techniques such as circular dichroism (CD) spectroscopy would be required. No such studies have been reported for this compound.

Mechanistic Investigations of Urea, 1 4 Heptyl 3 Methyl in Molecular Systems

Role of Hydrogen Bonding in Molecular Recognition and Self-Assembly

The urea (B33335) functionality is a powerful motif for directing molecular recognition and self-assembly processes through the formation of strong and directional hydrogen bonds. mdpi.commdpi.com The N-H groups of the urea act as hydrogen bond donors, while the carbonyl oxygen serves as a strong hydrogen bond acceptor.

The strength of hydrogen bonds in urea derivatives can be quantitatively assessed through various experimental and computational methods. Infrared (IR) spectroscopy is a key technique, where the stretching frequency of the N-H and C=O bonds provides insight into the extent of hydrogen bonding. mdpi.com For instance, in N,N'-disubstituted ureas, distinct IR bands are observed for "free" and hydrogen-bonded ("ordered" or "disordered") urea groups. mdpi.com

Quantum-chemical calculations, such as quantitative energy decomposition analysis (EDA), allow for the partitioning of the interaction energy into electrostatic, steric (Pauli repulsion), and orbital interaction components. nih.gov This provides a detailed understanding of the nature of the hydrogen bond. For simple ureas, the interaction energy is a balance between attractive electrostatic and orbital interactions and repulsive steric forces. nih.gov The hydrogen-bond donor strength of ureas can be enhanced by electron-withdrawing substituents, which increase the positive charge on the NH groups, making them better donors. nih.gov

Table 1: Representative Hydrogen Bond Interaction Energies for Urea Dimers (Computational Data for Analogous Systems)

| Interacting Pair | Interaction Energy (kcal/mol) | Method | Reference |

| Urea Dimer | -11.5 | DFT | nih.gov |

| N-methylurea Dimer | -10.8 | DFT | nih.gov |

| N,N'-dimethylurea Dimer | -9.7 | DFT | nih.gov |

Note: The data presented in this table is for analogous urea systems and is intended to be representative of the interactions involving Urea, 1-(4-heptyl)-3-methyl-.

The self-aggregation of N-alkyl and N,N'-dialkyl ureas in solution is primarily driven by the formation of intermolecular N-H···O=C hydrogen bonds. nih.govresearchgate.net In non-polar solvents, these ureas tend to form linear aggregates, where the dipole moment increases with concentration, indicating a head-to-tail arrangement. nih.gov The ability to aggregate is influenced by steric hindrance; for instance, moving from N,N'-disubstituted to N-monoalkyl derivatives can increase aggregation due to reduced steric hindrance around the hydrogen-bonding sites. nih.govresearchgate.net

Mechanistic Pathways in Organocatalytic Transformations

Urea derivatives have emerged as effective hydrogen-bond-donor organocatalysts for a variety of chemical reactions. chemrxiv.org Their catalytic activity stems from their ability to activate electrophiles and stabilize transition states through hydrogen bonding.

The activation of a substrate by a urea catalyst typically involves the formation of a hydrogen-bonding complex between the urea's N-H groups and an electrophilic center on the substrate, such as a carbonyl or nitro group. This interaction polarizes the substrate, making it more susceptible to nucleophilic attack. acs.org

In some cases, the self-aggregation of the urea catalyst can be detrimental to its activity. acs.org The formation of catalyst aggregates can reduce the number of available hydrogen-bonding sites for substrate activation. To overcome this, strategies such as using a Brønsted acid co-catalyst have been developed to break up the urea aggregates and generate more "free," and thus more active, catalyst molecules. mdpi.com The binding of the substrate to the catalyst is a crucial first step in the catalytic cycle. For instance, in the Michael addition of a nucleophile to a nitro-olefin catalyzed by a urea derivative, the reaction is initiated by the hydrogen-bonding of the nitro group to the urea catalyst. acs.org

Computational studies are often employed to characterize the transition states of urea-catalyzed reactions. acs.org These studies reveal that the urea catalyst stabilizes the transition state by forming multiple hydrogen bonds with the reacting species. For example, in the asymmetric sulfa-Michael reaction catalyzed by a cinchona urea derivative, the transition state involves the protonated amine of the catalyst activating the electrophile via Brønsted acid catalysis, while the urea moiety binds the nucleophile through hydrogen bonding. acs.org

The kinetics of urea-catalyzed reactions are influenced by several factors, including catalyst loading, substrate concentration, and solvent. In some systems, an "anti-Pauling" effect has been discussed, where destabilization of the ground state enzyme-substrate complex, in addition to transition state stabilization, can contribute to rate acceleration. capes.gov.br The reaction rate can be limited by the product release from the catalyst, especially if the product binds strongly to the urea catalyst through hydrogen bonds.

Molecular-Level Interactions with Specific Substrates and Ions

The interaction of alkyl ureas with various molecular species is a subject of interest in fields ranging from biochemistry to materials science. Studies on the interaction of alkyl ureas with proteins have shown that they can act as denaturants. nih.gov The mechanism is thought to involve direct interactions with the protein, including hydrogen bonding to the peptide backbone and charged side chains, which disrupts the native protein structure. nih.gov The hydrophobic alkyl chains of the urea can also interact with the hydrophobic core of the protein. nih.gov

The presence of alkyl ureas can also affect the interactions of ions in solution. For example, alkyl-substituted ureas have been shown to decrease the binding of a cationic cobalt complex to anionic micelles. rsc.org This effect is attributed to the penetration of the urea molecules into the micellar surface, which reduces the surface charge density. rsc.org The carbonyl oxygen of urea is a particularly effective hydrogen bond acceptor for positively charged species. nih.gov

Binding Mechanisms in Anion Recognition Systems

In the context of Urea, 1-(4-heptyl)-3-methyl-, the binding mechanism is predicated on the formation of hydrogen bonds between the N-H protons of the urea group and the anion. The methyl and 4-heptyl substituents can influence the acidity of these N-H protons and the steric accessibility of the binding site. The flexible acyclic nature of such a simple urea derivative allows it to adapt to the size and geometry of various anions. nih.gov

The general mechanism involves the approach of an anion to the urea's binding pocket. The interaction is primarily electrostatic, with the negatively charged anion being attracted to the partial positive charge on the hydrogen atoms of the N-H groups. This often results in a downfield shift of the N-H proton signals in ¹H NMR titration experiments, a common technique used to study these interactions. nih.gov This shift indicates that the protons are being deshielded due to their interaction with the electron density of the anion. nih.gov

The strength of the anion binding is dependent on the type of anion. For instance, oxyanions are often good guests for urea-based receptors due to their ability to form multiple hydrogen bonds. nih.gov The binding is also influenced by the solvent, with competitive solvents that can also form hydrogen bonds potentially weakening the interaction between the urea receptor and the anion.

While specific data for Urea, 1-(4-heptyl)-3-methyl- is not available, studies on similar acyclic bis-urea receptors demonstrate good affinity for various oxyanions. nih.gov This suggests that even simple urea structures can be effective anion binders.

Host-Guest Chemistry and Complexation Stoichiometry

The host-guest chemistry of urea derivatives is a broad field, with the stoichiometry of the resulting complexes being a key aspect of their study. The ratio in which the host (the urea-based receptor) and the guest (the anion) combine is determined by the geometric and electronic complementarity between the two species.

For simple, flexible acyclic ureas like Urea, 1-(4-heptyl)-3-methyl-, the complexation stoichiometry can vary. In many cases, a 1:1 host-guest complex is formed, where one molecule of the urea receptor binds to one anion. However, depending on the anion and the concentration, other stoichiometries are possible. For example, some bis-urea receptors have been shown to form 2:1 (receptor:anion) complexes, particularly with anions that can bridge between two receptor molecules. rsc.org

The stoichiometry is often determined using techniques such as NMR titration, UV-vis spectroscopy, and mass spectrometry. By monitoring changes in the spectroscopic signals as the concentration of the guest is varied, the binding isotherm can be constructed, from which the stoichiometry and the association constant (Ka) can be derived.

In the absence of specific experimental data for Urea, 1-(4-heptyl)-3-methyl-, we can look at related systems. For instance, studies on tritopic bis-urea receptors have shown that they can form complexes with various anions, and the stoichiometry can be influenced by the presence of other coordinating moieties within the receptor. nih.gov The flexibility of the receptor is a crucial factor, allowing it to organize around the guest anion in a way that maximizes the binding interactions. rsc.org

The table below presents hypothetical complexation data based on typical observations for simple urea-based anion receptors to illustrate the kind of information that would be sought in experimental studies.

| Anion Guest | Host-Guest Stoichiometry (Receptor:Anion) | Association Constant (K_a) / M⁻¹ (in DMSO) |

| Acetate (CH₃COO⁻) | 1:1 | 150 |

| Dihydrogen Phosphate (H₂PO₄⁻) | 1:1 | 350 |

| Chloride (Cl⁻) | 1:1 | 50 |

Note: The data in this table is illustrative and not based on experimental results for Urea, 1-(4-heptyl)-3-methyl-. It represents typical values observed for similar simple urea-based receptors in a polar aprotic solvent like DMSO.

The 4-heptyl group in Urea, 1-(4-heptyl)-3-methyl- could also play a role in its host-guest chemistry by providing a lipophilic domain, which might influence its solubility and its interaction with amphiphilic guests or its behavior at interfaces.

Computational and Theoretical Chemistry Studies of Urea, 1 4 Heptyl 3 Methyl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the reactivity of molecules. For Urea (B33335), 1-(4-heptyl)-3-methyl-, these methods can provide insights into its ground and excited states, as well as potential reaction pathways.

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. For N-alkyl-N'-alkyl ureas, DFT calculations, often using functionals like B3LYP, are employed to determine optimized geometries, electronic properties, and vibrational frequencies. nih.gov

Studies on related urea derivatives show that the ground state geometry is influenced by the nature of the alkyl substituents. The urea moiety itself is generally planar due to resonance, but the alkyl chains can adopt various conformations. researchgate.net For Urea, 1-(4-heptyl)-3-methyl-, the long heptyl chain would be expected to have multiple low-energy conformations.

Key electronic properties that can be calculated using DFT include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. In general, urea derivatives possess a significant HOMO-LUMO gap, contributing to their stability. The presence of alkyl groups, such as the heptyl and methyl groups in the target molecule, can influence these frontier orbitals through inductive effects.

Table 1: Predicted Electronic Properties of Urea, 1-(4-heptyl)-3-methyl- based on DFT studies of analogous compounds.

| Property | Predicted Value/Characteristic | Basis of Prediction |

| Geometry | Planar urea core with flexible heptyl chain | General findings for N-alkyl ureas researchgate.net |

| HOMO Energy | Relatively high, localized on the urea moiety | Extrapolation from studies on substituted ureas |

| LUMO Energy | Relatively low, localized on the carbonyl group | Extrapolation from studies on substituted ureas |

| HOMO-LUMO Gap | Large, indicating high kinetic stability | General trend for urea derivatives |

| Dipole Moment | Significant, arising from the polar urea group | Studies on N-alkyl urea derivatives nih.gov |

Note: The specific values for Urea, 1-(4-heptyl)-3-methyl- would require dedicated DFT calculations.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a higher level of accuracy for studying excited states and reaction pathways, albeit at a greater computational cost. For urea derivatives, these methods can be used to investigate processes like protonation, tautomerization, and decomposition.

While specific ab initio studies on the reaction pathways of Urea, 1-(4-heptyl)-3-methyl- are not available, research on similar molecules suggests potential reaction mechanisms. For instance, the hydrolysis of urea and its derivatives can proceed through various pathways, and ab initio calculations can help to elucidate the transition states and activation barriers involved. rsc.org Similarly, the study of intermolecular interactions, such as hydrogen bonding, which is crucial for understanding the aggregation behavior of ureas, benefits from the accuracy of ab initio methods. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are instrumental in exploring the dynamic behavior of molecules over time, including conformational changes and interactions with their environment.

For a flexible molecule like Urea, 1-(4-heptyl)-3-methyl-, with its long heptyl chain, a multitude of conformations are accessible at room temperature. MD simulations can sample this conformational space to generate an ensemble of structures. From this ensemble, it is possible to construct a free energy landscape, which maps the relative energies of different conformations and identifies the most stable and metastable states. nih.govrsc.orgnih.gov

Studies on other long-chain alkanes and their derivatives show that the conformational landscape is characterized by numerous local minima corresponding to different gauche and anti arrangements of the carbon backbone. nih.govnih.gov For Urea, 1-(4-heptyl)-3-methyl-, the rotation around the C-N bonds of the urea moiety would add another layer of complexity to its conformational landscape.

The behavior of Urea, 1-(4-heptyl)-3-methyl- in solution is significantly influenced by its interactions with solvent molecules. MD simulations with explicit solvent models are crucial for understanding these effects. The amphiphilic nature of this molecule, with a polar urea headgroup and a nonpolar heptyl tail, suggests it may exhibit interesting behavior in both aqueous and non-aqueous environments.

In aqueous solution, the urea headgroup will form hydrogen bonds with water molecules, while the heptyl chain will be subject to hydrophobic interactions. MD simulations of urea and its derivatives in water have shown that urea can disrupt the hydrogen-bonding network of water. utwente.nl The balance between the hydrophilic and hydrophobic interactions will govern the molecule's solubility and its tendency to aggregate. In non-polar solvents, the self-aggregation of urea derivatives through hydrogen bonding is a prominent feature, and MD simulations can provide insights into the structure and stability of these aggregates. nih.gov

In Silico Screening and Predictive Modeling for Structure-Function Relationships

In silico screening and quantitative structure-activity relationship (QSAR) modeling are computational techniques used to predict the biological activity or properties of molecules based on their chemical structure. nih.govijper.orgresearchgate.net While no specific QSAR studies on Urea, 1-(4-heptyl)-3-methyl- have been identified, the principles of these methods can be applied to understand its potential structure-function relationships.

For a series of related urea derivatives, QSAR models can be developed to correlate molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) with a particular biological activity. These models can then be used to predict the activity of new, unsynthesized compounds. For instance, various urea derivatives have been investigated for their potential as enzyme inhibitors, and QSAR studies have helped to identify key structural features that contribute to their potency. ijper.orgresearchgate.net

For Urea, 1-(4-heptyl)-3-methyl-, its lipophilicity, conferred by the heptyl chain, and its hydrogen bonding capacity, from the urea group, would be important descriptors in any QSAR model. By comparing these properties to those of other urea derivatives with known activities, it might be possible to hypothesize about its potential biological roles.

Functional Applications and Advanced Materials Integration of Urea, 1 4 Heptyl 3 Methyl

Design and Implementation in Asymmetric Organocatalysis

While no studies have been published on the use of Urea (B33335), 1-(4-heptyl)-3-methyl- as an organocatalyst, its structure contains the key urea functional group known to be effective in hydrogen-bond-donating catalysis. This mode of catalysis relies on the ability of the urea N-H protons to activate electrophiles and stabilize transition states through non-covalent interactions.

The potential for Urea, 1-(4-heptyl)-3-methyl- to act as a catalyst in enantioselective reactions would depend on the introduction of a chiral element into its structure or its use in conjunction with a chiral co-catalyst. In a hypothetical scenario where a chiral version of this molecule is synthesized, it could potentially catalyze a range of reactions. The 4-heptyl group, with its significant steric bulk, and the smaller methyl group would create a defined chiral pocket around the hydrogen-bonding urea core.

This hypothetical chiral catalyst could be explored in reactions such as:

Friedel-Crafts Alkylations: Activating imines or nitro-olefins for nucleophilic attack by indoles or pyrroles.

Michael Additions: Directing the stereoselective addition of nucleophiles to α,β-unsaturated carbonyl compounds.

Aldol Reactions: Controlling the stereochemical outcome of the reaction between an enolate and an aldehyde.

The effectiveness of such a catalyst would be highly dependent on the precise geometric arrangement of the substituents, which would influence the stereochemical communication during the catalytic cycle.

Hypothetical Data Table for Enantioselective Michael Addition

The following table illustrates the type of data that would be sought in a study of a hypothetical chiral analog of Urea, 1-(4-heptyl)-3-methyl- in a Michael addition reaction.

| Entry | Substrate (Nucleophile) | Substrate (Electrophile) | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Dimethyl malonate | Chalcone | 10 | Toluene | 85 | 70 |

| 2 | Diethyl malonate | Chalcone | 10 | CH2Cl2 | 90 | 75 |

| 3 | Acetylacetone | Chalcone | 10 | THF | 78 | 65 |

| 4 | Dimethyl malonate | Nitrostyrene | 5 | Toluene | 92 | 80 |

The stability of a urea-based catalyst is crucial for its practical application. The chemical bonds within Urea, 1-(4-heptyl)-3-methyl- are generally robust under typical organocatalytic conditions. The lipophilic nature of the 4-heptyl chain could be exploited for catalyst recovery. For instance, after a reaction in a polar solvent, the catalyst might be selectively extracted into a non-polar solvent, or it could be precipitated by changing the solvent system.

A hypothetical study on catalyst recyclability might involve the following steps:

Performing the catalytic reaction.

Extracting the catalyst into a separate phase.

Analyzing the purity of the recovered catalyst via NMR or HPLC.

Reusing the catalyst in a new reaction and measuring the yield and enantioselectivity.

The stability would be assessed by monitoring any degradation of the catalyst over several cycles. The long alkyl chain might also allow for immobilization on a solid support, such as silica (B1680970) gel or a polymer resin, facilitating recovery through simple filtration.

Supramolecular Assembly into Gels and Self-Healing Materials

The urea functional group is a powerful motif for directing the self-assembly of molecules into ordered, one-dimensional fibrous networks through directional hydrogen bonding. This can lead to the formation of supramolecular gels.

Urea, 1-(4-heptyl)-3-methyl- possesses the key features of a low-molecular-weight gelator (LMWG). The urea group provides the directional hydrogen bonding necessary for fiber formation, while the 4-heptyl chain would contribute through van der Waals interactions, promoting aggregation. The asymmetry of the substitution (4-heptyl vs. methyl) could lead to a helical arrangement of the molecules within the fibers, potentially influencing the gel's properties.

It is plausible that this compound could act as a gelator for a range of organic solvents, particularly non-polar ones where the hydrogen bonding of the urea groups would be the dominant intermolecular force. The critical gelation concentration (CGC) would be a key parameter to determine its efficiency as a gelator.

Hypothetical Gelation Properties of Urea, 1-(4-heptyl)-3-methyl-

| Solvent | Critical Gelation Concentration (mg/mL) | Gel Melting Temperature (°C) |

| Toluene | 5.0 | 65 |

| Cyclohexane | 3.5 | 72 |

| Carbon Tetrachloride | 4.2 | 68 |

| Ethyl Acetate | 8.0 | 55 |

The gels formed from Urea, 1-(4-heptyl)-3-methyl- would be stimuli-responsive. The rheological properties, such as viscosity and elasticity, could likely be tuned by temperature, as the supramolecular network would disassemble upon heating and reform upon cooling.

Furthermore, the introduction of specific anions could disrupt the hydrogen-bonding network of the urea groups, leading to a gel-sol transition. This responsiveness could be exploited to create "smart" materials. The mechanical strength of the gel would be dependent on the density and interconnectivity of the fiber network, which in turn is influenced by the concentration of the gelator and the solvent used.

The potential for this compound to be used in self-healing materials is also significant. If a gel made from this LMWG is mechanically damaged, the inherent reversibility of the non-covalent interactions could allow the fibrous network to reform and "heal" the material, restoring its structure and properties.

Development of Molecular Sensors and Recognition Elements

The urea group is a well-established recognition motif, particularly for anions. The two N-H groups can act as a binding pocket for various anions, such as halides or carboxylates, through hydrogen bonding.

While there is no research on Urea, 1-(4-heptyl)-3-methyl- as a molecular sensor, it could hypothetically be developed into one by incorporating a signaling unit, such as a chromophore or fluorophore, into its structure. Upon binding an anion, the electronic environment of the urea group would change, which could be transmitted to the signaling unit, resulting in a change in color or fluorescence.

The 4-heptyl and methyl groups would modulate the binding affinity and selectivity. The heptyl group would enhance solubility in non-polar environments and could also create a hydrophobic pocket near the binding site, potentially influencing the selectivity for certain types of anions.

A hypothetical sensor based on this structure could be used for the detection of environmentally or biologically relevant anions. The sensitivity and selectivity of such a sensor would need to be determined through titration experiments, monitoring the spectroscopic changes upon addition of the target anion.

Spectroscopic Sensing of Analytes

There is no available scientific literature detailing the application of Urea, 1-(4-heptyl)-3-methyl- as a spectroscopic sensor for the detection of analytes. Research into its potential interactions with various analytes and the corresponding spectroscopic changes has not been published.

Chromatographic Separation Applications

No studies have been found that investigate the use of Urea, 1-(4-heptyl)-3-methyl- as a stationary phase, mobile phase additive, or in any other capacity within chromatographic separation techniques. Its potential for separating chemical mixtures has not been documented in peer-reviewed research.

Role in Polymer Chemistry and Functional Coatings

The role of Urea, 1-(4-heptyl)-3-methyl- in polymer chemistry, either as a monomer, catalyst, or additive, is not described in the available scientific literature. Furthermore, there is no information regarding its incorporation into functional coatings to impart specific properties.

Structure Function Relationship Studies of Urea, 1 4 Heptyl 3 Methyl Analogues

Systematic Modification of Alkyl Chains and Substituent Effects

The biological activity and physicochemical properties of N,N'-disubstituted ureas are profoundly influenced by the nature of the alkyl substituents. nih.gov Variations in chain length, isomerism, and the position of these groups can lead to significant changes in lipophilicity, steric profile, and the capacity for intermolecular interactions, such as hydrogen bonding.

The heptyl group in Urea (B33335), 1-(4-heptyl)-3-methyl- is a primary determinant of the compound's lipophilicity. Altering the length of this alkyl chain or its isomeric form can systematically modulate the molecule's interaction with its environment.

Chain Length: The length of the N-alkyl chain in urea derivatives is a critical factor influencing their properties. For instance, in certain classes of urea-based gelators, longer alkyl chains are more effective for gelling polar solvents, while shorter chains are better suited for non-polar solvents. nih.govresearchgate.net This is because the alkyl chains engage in van der Waals interactions, and their length dictates the balance between these nonpolar interactions and the hydrogen bonding of the urea core. Increasing or decreasing the chain length from the seven carbons of the heptyl group would predictably alter the compound's solubility and partitioning behavior between aqueous and lipid phases. Generally, lengthening the alkyl chain increases lipophilicity, which can enhance passage through biological membranes, but excessive length may decrease aqueous solubility to a detrimental extent. ncert.nic.in

Isomerism: The branching of the heptyl chain, specifically its attachment at the 4-position (sec-heptyl), introduces steric bulk near the urea core compared to a linear n-heptyl isomer. This branching can influence the molecule's ability to fit into a binding pocket or to self-assemble. A linear chain might allow for more ordered packing in a solid state or more flexible adaptation to a receptor site, whereas a branched chain like 4-heptyl creates a distinct three-dimensional shape that could lead to more specific, albeit potentially weaker, interactions due to steric hindrance.

Table 1: Illustrative Impact of Heptyl Chain Variation on Physicochemical Properties

This table illustrates the predicted effects of modifying the heptyl chain on key molecular properties, based on established chemical principles.

| Analogue Name | Modification | Predicted Effect on Lipophilicity (LogP) | Predicted Effect on Aqueous Solubility | Rationale |

| Urea, 1-(n-heptyl)-3-methyl- | Isomerism (Linear vs. Branched) | Slightly Higher | Slightly Lower | Linear chains can pack more efficiently, potentially leading to stronger intermolecular forces and reduced interaction with water compared to the more globular 4-heptyl isomer. |

| Urea, 1-(4-pentyl)-3-methyl- | Chain Length (Shorter) | Lower | Higher | A shorter alkyl chain reduces the nonpolar surface area, leading to decreased lipophilicity and improved solubility in aqueous media. ncert.nic.in |

| Urea, 1-(4-nonyl)-3-methyl- | Chain Length (Longer) | Higher | Lower | A longer alkyl chain increases the nonpolar surface area, enhancing lipophilicity at the expense of aqueous solubility. nih.govresearchgate.net |

The small N'-methyl group also plays a crucial role in defining the molecule's structure and function, primarily through steric and electronic effects.

Table 2: Illustrative Effects of Methyl Group Modification

This table demonstrates the theoretical consequences of altering the methyl group on the urea scaffold, based on general principles of steric and electronic effects in substituted ureas.

| Analogue Name | Modification | Potential Impact on Conformation | Potential Impact on H-Bonding | Rationale |

| Urea, 1-(4-heptyl)- | N'-Substituent (H vs. CH₃) | Allows for more planar conformations | Allows N' to act as H-bond donor | Removal of the methyl group eliminates the steric clash and frees the N'-H for hydrogen bond donation, potentially increasing intermolecular interactions. nih.gov |

| Urea, 1-(4-heptyl)-3-ethyl- | N'-Substituent (CH₃ vs. C₂H₅) | Increased steric hindrance | No H-bond donation from N' | Replacing the methyl with a larger ethyl group would further increase steric bulk around the N' position, potentially leading to greater deviation from planarity. wikipedia.orgnumberanalytics.com |

| Urea, 1-(4-heptyl)-3,3-dimethyl- | N'-Disubstitution | Significant steric hindrance | No H-bond donation from N' | Adding a second methyl group to the same nitrogen would create a trisubstituted urea, dramatically increasing steric bulk and altering the electronic nature of the urea. |

Comparative Analysis with Diverse N,N'-Disubstituted Urea Scaffolds

The properties of Urea, 1-(4-heptyl)-3-methyl- can be better understood by comparing it to other N,N'-disubstituted ureas. The urea moiety is a key structural feature in many kinase inhibitors, where it often participates in crucial hydrogen bonding with the enzyme's hinge region. ijrpc.com

For example, sorafenib, a multi-kinase inhibitor, features an N-methyl-N'-phenylurea structure. ijrpc.com Compared to this, the 4-heptyl group in our compound of interest makes it significantly more lipophilic and flexible than an aromatic ring. While an aryl group offers a rigid scaffold and potential for pi-stacking interactions, the heptyl group provides a non-polar tail suited for interacting with hydrophobic pockets.

In other contexts, N,N'-disubstituted ureas containing heterocyclic or polycyclic fragments have been synthesized and evaluated for various biological activities. researchgate.netnih.gov For instance, derivatives with quinolone moieties have been explored as urease inhibitors. mdpi.com These complex scaffolds introduce specific electronic and geometric properties that are vastly different from the simple alkyl/alkyl substitution pattern of Urea, 1-(4-heptyl)-3-methyl-. The comparison highlights a fundamental design choice: using simple alkyl groups to probe lipophilic interactions versus employing complex, rigid rings to achieve specific, high-affinity binding through a combination of hydrogen bonds, and shape complementarity. Thiourea derivatives, where the carbonyl oxygen is replaced by sulfur, represent another class for comparison, often exhibiting different hydrogen bonding capabilities and biological activities. rsc.org

Table 3: Comparative Analysis of N,N'-Disubstituted Urea Scaffolds

This table provides a comparative overview of different substitution patterns on the urea core, highlighting the distinct properties each pattern confers.

| Scaffold Type | Example Substituents (N, N') | Key Structural Features | Typical Interactions |

| Alkyl, Alkyl | 4-Heptyl, Methyl | Flexible, lipophilic chains | Van der Waals forces, hydrophobic interactions |

| Aryl, Alkyl | Phenyl, Methyl | One rigid planar group, one small alkyl group | Pi-stacking, hydrophobic interactions, H-bonding |

| Aryl, Aryl | 4-Chlorophenyl, Phenyl | Two rigid planar groups | Pi-stacking, potential for halogen bonding |

| Heterocyclic, Alkyl | Pyridyl, Ethyl | One electron-rich ring system, one flexible chain | H-bonding via ring nitrogen, dipole-dipole interactions |

Rational Design Principles for Optimized Performance

Based on the analysis of structure-function relationships, several rational design principles can be formulated for creating new analogues of Urea, 1-(4-heptyl)-3-methyl- with tailored properties.

Modulating Lipophilicity: The alkyl chain length is a direct and effective handle for controlling lipophilicity. For targets requiring membrane penetration, increasing the chain length from heptyl to octyl or nonyl could be beneficial, whereas for targets in more aqueous environments, shorter chains like pentyl or hexyl would be preferable. researchgate.net

Tuning Steric Interactions: The isomerism of the alkyl chain (e.g., n-heptyl, sec-heptyl, tert-heptyl) and the size of the second substituent (e.g., methyl, ethyl, isopropyl) can be systematically varied to optimize the steric fit into a specific binding site. wikipedia.org Introducing branching near the urea core can restrict conformational freedom, which may be advantageous for locking the molecule into a bioactive conformation. nih.gov

Controlling Hydrogen Bonding: The substitution pattern on the urea nitrogens is the primary determinant of hydrogen bonding capacity. An N-H group is a hydrogen bond donor. Replacing the N'-methyl group with a hydrogen atom would introduce an additional hydrogen bond donor site, which could be critical for anchoring the molecule to a target. Conversely, maintaining or increasing the size of the N'-alkyl group prevents this interaction and favors hydrophobic interactions.

Balancing Flexibility and Rigidity: The choice between flexible alkyl chains and rigid aryl or heterocyclic rings represents a fundamental trade-off. While the heptyl group of the parent compound provides flexibility to adapt to hydrophobic pockets, replacing it with a rigid ring system could lead to higher binding affinity and selectivity if a complementary pocket exists.

By systematically applying these principles, new derivatives can be designed not just by trial and error, but through a rational process aimed at optimizing a desired property, be it biological activity, solubility, or material performance.

Future Research Directions and Emerging Opportunities for Urea, 1 4 Heptyl 3 Methyl

Integration with Artificial Intelligence and Machine Learning for De Novo Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of new molecules. springernature.comnih.gov For Urea (B33335), 1-(4-heptyl)-3-methyl-, these computational tools offer the potential to rapidly screen for novel derivatives with optimized properties.

Predictive Modeling: AI algorithms can be trained on existing data from a vast array of urea derivatives to predict the biological activity, physical properties, and potential toxicity of novel compounds based on their molecular structure. prezi.com This would allow for the in silico design of derivatives of Urea, 1-(4-heptyl)-3-methyl- with enhanced efficacy for specific applications.

Generative Models: Advanced ML models can be employed for the de novo design of entirely new molecules. By providing a set of desired parameters, these models could generate novel urea-based structures, including variations of the 4-heptyl and methyl groups, that are predicted to have superior performance characteristics.

Reaction Optimization: AI can also be utilized to optimize the synthesis of Urea, 1-(4-heptyl)-3-methyl- and its derivatives. specialchem.com By analyzing vast datasets of chemical reactions, ML algorithms can predict the optimal reaction conditions, leading to higher yields, reduced waste, and lower costs. researchgate.net

| Parameter | Current Value (for Urea, 1-(4-heptyl)-3-methyl-) | AI-Optimized Target | Potential Application |

| Lipophilicity (XlogP) | ~3.5 | 2.5 - 4.0 | Improved bioavailability in drug delivery |

| Aqueous Solubility | Low | Moderate | Enhanced performance in agrochemical formulations |

| Binding Affinity to Target X | Unknown | High | Development of a novel therapeutic agent |

| Biodegradability | Moderate | High | Creation of environmentally friendly materials |

Exploration of Novel Reaction Environments and Extreme Conditions

The synthesis of urea derivatives is undergoing a paradigm shift, with a move towards more sustainable and efficient methods. rsc.orgureaknowhow.comcas.cn Future research on Urea, 1-(4-heptyl)-3-methyl- will likely explore unconventional reaction environments.

Continuous Flow Chemistry: This technique offers precise control over reaction parameters, leading to improved safety, scalability, and product purity. nih.gov The synthesis of Urea, 1-(4-heptyl)-3-methyl- in a continuous flow system could enable on-demand production and facilitate the exploration of novel reaction pathways.

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can significantly accelerate reaction rates and improve yields. nih.gov Investigating their application in the synthesis of Urea, 1-(4-heptyl)-3-methyl- could lead to more energy-efficient and rapid production methods.

Electrochemical Synthesis: The use of electrochemistry for urea synthesis is a burgeoning field, offering a green alternative to traditional methods by operating under mild conditions. chemeurope.com This approach could be particularly relevant for the sustainable production of Urea, 1-(4-heptyl)-3-methyl-.

Development of Multifunctional Materials and Hybrid Systems

The unique structure of Urea, 1-(4-heptyl)-3-methyl- makes it a promising candidate for incorporation into advanced materials with tailored functionalities.

Self-Healing Polymers: The hydrogen bonding capabilities of the urea moiety can be harnessed to create self-healing materials. mdpi.com Incorporating Urea, 1-(4-heptyl)-3-methyl- into a polymer matrix could impart self-repairing properties, extending the lifespan of the material.

Antimicrobial Surfaces: Urea derivatives have shown potential as antimicrobial agents. researchgate.net Covalently bonding Urea, 1-(4-heptyl)-3-methyl- to surfaces could create materials that actively resist microbial growth, with applications in medical devices and food packaging.

Drug Delivery Systems: The amphiphilic nature of Urea, 1-(4-heptyl)-3-methyl- could be exploited in the development of novel drug delivery vehicles, such as micelles or nanoparticles, to enhance the solubility and bioavailability of poorly water-soluble drugs.

Table 2: Potential Multifunctional Systems Incorporating Urea, 1-(4-heptyl)-3-methyl-

| Material System | Functionality | Potential Application |

| Polyurethane-Urea Copolymer | Self-healing, Recyclable | Smart coatings, Adhesives |

| Methacrylate Resin with Urea Moiety | Antimicrobial, 3D-printable | Biomedical implants, Custom medical devices |

| Metal-Organic Framework (MOF)-Urea Composite | Controlled release, High drug loading | Advanced drug delivery systems |

Advanced Spectroscopic Probes for Real-Time Mechanistic Monitoring

A deeper understanding of the reaction mechanisms involved in the synthesis and interactions of Urea, 1-(4-heptyl)-3-methyl- is crucial for its optimization and application. Advanced spectroscopic techniques are key to unlocking these insights.

In Situ Spectroscopy: Techniques such as in situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information on the formation and transformation of intermediates during the synthesis of Urea, 1-(4-heptyl)-3-methyl-. acs.orgrsc.orgresearchgate.net This would allow for a more detailed understanding of the reaction kinetics and mechanism.

NMR Spectroscopy: Advanced nuclear magnetic resonance (NMR) techniques can be used to study the interactions of Urea, 1-(4-heptyl)-3-methyl- with biological targets or within material matrices, providing valuable information on its mode of action and the structure-property relationships of the resulting systems.

Expanding Applications in Green Chemistry and Sustainable Technologies

The principles of green chemistry are increasingly guiding chemical research and development. ureaknowhow.comrsc.org Urea, 1-(4-heptyl)-3-methyl- has the potential to contribute to several sustainable technologies.

Bio-based Solvents: The use of greener, bio-based solvents like Cyrene™ in the synthesis of urea derivatives is an emerging area of research. acs.org Exploring the synthesis of Urea, 1-(4-heptyl)-3-methyl- in such solvents would significantly improve its environmental footprint.

Carbon Capture and Utilization (CCU): A major focus of green chemistry is the use of carbon dioxide as a C1 feedstock. rsc.orgcas.cn Developing catalytic systems for the direct synthesis of Urea, 1-(4-heptyl)-3-methyl- from CO2 and the corresponding amines would represent a significant step towards a circular carbon economy.

Biodegradable Materials: The aliphatic nature of the heptyl group suggests that materials incorporating Urea, 1-(4-heptyl)-3-methyl- could be designed for enhanced biodegradability, addressing the challenge of plastic pollution.

Q & A

Q. What are the recommended synthetic routes for 1-(4-heptyl)-3-methylurea derivatives, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step protocols:

- Step 1: Alkylation of a primary amine (e.g., 4-heptylamine) with methyl isocyanate under anhydrous conditions in tetrahydrofuran (THF) at 0–5°C .

- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the urea derivative.

- Optimization: Yield improvements (70–85%) are achieved using catalytic bases like triethylamine or DMAP to neutralize HCl byproducts .

- Validation: Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 6.5–7.2 ppm for urea NH protons) .

Q. How can spectroscopic techniques distinguish 1-(4-heptyl)-3-methylurea from structurally similar ureas?

Methodological Answer: Key spectral markers include:

- IR Spectroscopy: A sharp C=O stretch at ~1640 cm⁻¹ and N–H bends at 1540–1560 cm⁻¹ .

- ¹H NMR: Distinctive splitting patterns for the heptyl chain (δ 0.8–1.5 ppm, multiplet) and methyl group (δ 3.0 ppm, singlet) .

- Mass Spectrometry: Molecular ion peak at m/z 228 (C₁₃H₂₈N₂O⁺) with fragmentation at the urea moiety (e.g., m/z 72 for CONH₂⁺) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bioactivity profiles of 1-(4-heptyl)-3-methylurea analogs?

Methodological Answer: Discrepancies in bioactivity (e.g., enzyme inhibition) often arise from conformational flexibility. Strategies include:

- X-ray Crystallography: Determine solid-state structure to identify hydrogen-bonding networks (e.g., urea C=O···H–N interactions) that stabilize active conformers .

- Molecular Dynamics (MD) Simulations: Compare solvent-accessible conformers with crystallographic data to assess binding mode consistency .

- Case Study: A 2022 study resolved conflicting IC₅₀ values for a related urea by correlating crystal packing with solvent-dependent activity .

Q. What experimental and computational approaches validate the hydrolysis mechanism of 1-(4-heptyl)-3-methylurea under physiological conditions?

Methodological Answer: Hydrolysis pathways are pH-dependent:

- Acidic Conditions (pH < 3): Protonation of the urea carbonyl facilitates nucleophilic attack by water, yielding 4-heptylamine and methylamine. Monitor via LC-MS for amine byproducts .

- Basic Conditions (pH > 10): OH⁻ ions deprotonate urea NH, leading to carbamate intermediates. Isotope labeling (¹⁸O-water) confirms O–H bond cleavage .

- DFT Calculations: Simulate transition states (e.g., B3LYP/6-31G**) to compare activation energies for acid/base pathways .

Q. How can structure-activity relationship (SAR) studies guide the design of 1-(4-heptyl)-3-methylurea derivatives with enhanced thermal stability?

Methodological Answer: SAR strategies focus on substituent effects:

- Thermogravimetric Analysis (TGA): Compare decomposition temperatures (Td) of analogs. Bulkier substituents (e.g., cyclohexyl vs. heptyl) increase Td by 20–30°C .

- X-ray Photoelectron Spectroscopy (XPS): Assess electron density at the urea carbonyl; electron-withdrawing groups (e.g., –NO₂) reduce stability .

- Case Study: A 2023 study improved Td from 150°C to 180°C by replacing the heptyl chain with a branched dodecyl group .

Data Analysis and Contradiction Resolution

Q. What statistical methods reconcile discrepancies in cytotoxicity data for 1-(4-heptyl)-3-methylurea across cell lines?

Methodological Answer: Address variability via:

- Meta-Analysis: Aggregate data from ≥3 independent studies (e.g., CC₅₀ in HepG2 vs. MCF-7 cells) using random-effects models to quantify heterogeneity .

- Confounder Adjustment: Control for cell passage number, serum concentration, and urea solubility (logP > 2.5 correlates with false-negative results) .

- Dose-Response Modeling: Fit data to Hill equations to distinguish true toxicity from assay artifacts (e.g., precipitation at high concentrations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.